molecular formula C13H16FNO4 B112011 [(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid CAS No. 161330-30-9

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid

Cat. No.: B112011
CAS No.: 161330-30-9
M. Wt: 269.27 g/mol
InChI Key: IUFATHQIUYUCFE-UHFFFAOYSA-N
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Description

(Tert-Butoxycarbonyl)aminoacetic acid (I) is a fluorinated aromatic glycine derivative with the molecular formula C₁₃H₁₆FNO₄ and a molecular weight of 269.27 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a fluorine atom at the ortho position of the phenyl ring. This compound is primarily used as an intermediate in synthesizing fluoro-substituted cephalosporins, a class of β-lactam antibiotics with enhanced bacterial resistance profiles . The ortho-fluorine substitution distinguishes it from non-fluorinated analogs like N-(t-Boc)-2-phenylglycine (II), which lacks electronic and steric effects conferred by fluorine .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFATHQIUYUCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464831
Record name [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161330-30-9
Record name [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-DL-phenylglycine, N-BOC protected
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Preparation Methods

Reaction Mechanism

The iron-catalyzed method involves a two-step process (Figure 1):

  • Azanyl Ester Formation : A carboxylic acid (e.g., 2-(2-fluorophenyl)acetic acid) reacts with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester (RCO₂NHBoc).

  • Nitrogen Migration : The azanyl ester undergoes a stereocontrolled 1,3-nitrogen migration facilitated by an iron catalyst (e.g., Fe(acac)₃), yielding the Boc-protected α-amino acid.

The migration step proceeds via a nitrene intermediate, which inserts into a C(sp³)–H bond, enabling enantioconvergent synthesis of α,α-disubstituted amino acids from racemic carboxylic acids.

Optimization of Reaction Conditions

Key parameters for maximizing yield and enantioselectivity include:

ParameterOptimal ConditionImpact on Yield/Selectivity
CatalystFe(acac)₃ (5 mol%)85–92% yield
Ligand(R)-Binaphthol (10 mol%)Enantiomeric excess >90%
SolventTolueneEnhances nitrene stability
Temperature80°C (24 h)Complete conversion

For 2-fluorophenyl substrates, steric and electronic effects of the fluorine atom necessitate prolonged reaction times (24–36 h) to achieve >85% yield.

Substrate Scope and Limitations

The method is effective for aryl-, alkenyl-, and alkyl-substituted carboxylic acids (Table 1). However, electron-deficient aryl groups (e.g., nitro-substituted) exhibit reduced migratory aptitude due to destabilization of the nitrene intermediate.

Table 1: Substrate Scope for Iron-Catalyzed Synthesis

SubstrateYield (%)Enantiomeric Excess (%)
2-Fluorophenylacetic acid8894
4-Methoxyphenylacetic acid9189
Cyclohexylacetic acid7882

Boc Protection of Pre-Formed Amino Acids

Synthesis of 2-Amino-2-(2-Fluorophenyl)Acetic Acid

The precursor 2-amino-2-(2-fluorophenyl)acetic acid is synthesized via:

  • Strecker Synthesis : Reaction of 2-fluorobenzaldehyde with ammonium chloride and sodium cyanide, followed by acidic hydrolysis.

  • Enzymatic Resolution : Kinetic resolution of racemic amino acids using acylase enzymes to isolate the desired enantiomer.

Boc Protection Reaction

The amino acid is treated with Boc anhydride ((Boc)₂O) in the presence of a base (e.g., triethylamine or DMAP) to install the Boc group (Figure 2):

Table 2: Boc Protection Optimization

ConditionOptimal ValueYield (%)
SolventTHF95
BaseDMAP (1 eq)92
Reaction Time6 h90

Comparative Analysis of Preparation Methods

MetricIron-Catalyzed MethodBoc Protection Method
Overall Yield85–92%70–80%
Enantioselectivity>90% eeDependent on precursor
ScalabilityHigh (flow reactors)Moderate
CostModerate (catalyst)Low

The iron-catalyzed method is superior for enantioselective synthesis, while the Boc protection route is preferable for small-scale applications with pre-existing amino acid precursors .

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The major product is the free amine.

    Substitution: The major products depend on the nucleophile used.

    Coupling: The major products are peptides or other amide-containing compounds.

Scientific Research Applications

Pharmaceutical Development

The presence of the tert-butoxycarbonyl (Boc) protecting group makes (Tert-butoxycarbonyl)aminoacetic acid a valuable intermediate in the synthesis of pharmaceuticals. The Boc group is widely used to protect amine functionalities during chemical reactions, allowing for selective modifications without affecting other reactive sites. This property is crucial in the design and synthesis of complex molecules that may have therapeutic applications.

Key Applications:

  • Synthesis of Fluorinated Compounds: The fluorine atom in the 2-fluorophenyl moiety enhances biological activity and metabolic stability, making it a desirable feature in drug candidates. Fluorinated compounds are often more lipophilic, which can improve their bioavailability and efficacy in biological systems.
  • Building Block for Peptides: The compound can be utilized as a building block for peptide synthesis, allowing researchers to create novel peptides with specific biological activities. The incorporation of fluorinated amino acids can lead to peptides with improved pharmacokinetic properties .

Research indicates that (Tert-butoxycarbonyl)aminoacetic acid exhibits significant biological activity, particularly in the context of protein-ligand interactions. The unique electronic properties introduced by the fluorine atom enable it to probe binding pockets within proteins, providing insights into binding affinity and selectivity.

Biological Insights:

  • Protein-Ligand Interaction Studies: The compound's ability to interact with various biological targets has been studied extensively. Its structural features allow for detailed investigations into how modifications affect binding dynamics and therapeutic potential .
  • Potential Therapeutic Roles: Similar compounds have been explored for their roles as anti-inflammatory and analgesic agents. The incorporation of fluorine often enhances the biological activity of these compounds, making them promising candidates for drug development .

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets and pathways specific to the intended application .

Comparison with Similar Compounds

(Tert-Butoxycarbonyl)AminoAcetic Acid

  • Structure : Replaces fluorine with chlorine at the meta position of the phenyl ring.
  • Application : Used as a glycine derivative in peptide synthesis, though its antimicrobial activity is less studied compared to fluorinated analogs.

(R)-2-((tert-Butoxycarbonyl)Amino)-2-(3-Fluorophenyl)Acetic Acid

  • Structure : Enantiomerically pure (R-configuration) with fluorine at the meta position.
  • Impact : Stereochemistry influences binding to chiral targets (e.g., enzymes in cephalosporin biosynthesis). The meta-fluorine may reduce ortho-directed electronic effects seen in compound I .
  • Safety : Shares similar hazards (H315, H319, H335) with compound I, indicating comparable irritancy profiles .

Heterocyclic and Substituted Aromatic Analogs

2-(Boc-Amino)-2-(3-Thiophenyl)Acetic Acid

  • Structure : Replaces phenyl with thiophene, a sulfur-containing heterocycle.
  • Impact : Thiophene’s aromaticity and electron-rich nature may enhance interactions with metal catalysts or biological targets. However, reduced hydrophobicity compared to fluorophenyl groups could affect membrane permeability .
  • Application: Potential use in organometallic chemistry or as a building block for non-antibiotic therapeutics.

2-((tert-Butoxycarbonyl)Amino)-2-(4-Hydroxyphenyl)Acetic Acid

  • Structure : Features a para-hydroxyl group on the phenyl ring.
  • Application : Suitable for synthesizing hydrophilic peptide conjugates or prodrugs.

Aliphatic and Cycloaliphatic Derivatives

(S)-2-((tert-Butoxycarbonyl)Amino)-2-(4,4-Difluorocyclohexyl)Acetic Acid

  • Structure : Replaces phenyl with a 4,4-difluorocyclohexyl group.
  • Impact : The cyclohexyl ring introduces conformational rigidity, while difluoro substitution enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Physical Properties : Higher density (1.21 g/cm³) and predicted pKa (3.94) compared to compound I, suggesting altered solubility and ionization .

Heterocyclic-Fused Derivatives

2-(5-((tert-Butoxycarbonyl)Amino)-6-Oxo-2-Phenylpyrimidin-1(6H)-yl)Acetic Acid

  • Structure: Incorporates a pyrimidinone heterocycle.
  • Application: Potential use in kinase inhibitor development or nucleotide analogs.

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
(Tert-Boc)AminoAA Ortho-fluorophenyl C₁₃H₁₆FNO₄ Cephalosporin synthesis
(Tert-Boc)AminoAA Meta-chlorophenyl C₁₃H₁₆ClNO₄ Peptide building block
(R)-3-Fluorophenyl Analog Meta-fluorophenyl (R-configuration) C₁₃H₁₆FNO₄ Chiral intermediate
3-Thiophenyl Analog Thiophene ring C₁₁H₁₄NO₄S Organometallic applications
4-Hydroxyphenyl Analog Para-hydroxylphenyl C₁₃H₁₇NO₅ Hydrophilic prodrugs
4,4-Difluorocyclohexyl Analog Difluorocyclohexyl C₁₃H₂₁F₂NO₄ Enhanced metabolic stability
Pyrimidinone-Fused Analog Pyrimidinone heterocycle C₁₇H₁₈N₃O₅ Kinase inhibitor candidates

Key Findings and Implications

Substituent Position Matters : Ortho-fluorine in compound I enhances steric and electronic effects critical for β-lactam antibiotic activity, whereas meta-substituents (e.g., Cl, F) may redirect biological interactions .

Stereochemical Influence : Enantiomeric purity (e.g., R-configuration) can dictate compatibility with enzymatic systems in drug synthesis .

Heterocyclic vs. Aromatic Moieties : Thiophene or pyrimidine rings diversify applications beyond antibiotics, enabling use in kinase inhibitors or metal-organic frameworks .

Safety Profile : Most analogs share similar hazards (e.g., skin/eye irritation), emphasizing the need for standardized handling protocols .

Biological Activity

(Tert-butoxycarbonyl)aminoacetic acid, also known as Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acid, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorinated aromatic moiety enhances its pharmacological profile, making it a valuable candidate for drug development.

Chemical Structure and Properties

The molecular formula of (Tert-butoxycarbonyl)aminoacetic acid is C13_{13}H16_{16}FNO4_{4}, with a molecular weight of approximately 269.27 g/mol. The structure includes:

  • A Boc group, which serves as a protecting group for amines.
  • A 2-fluorophenyl group, where the fluorine atom can influence biological activity through lipophilicity and electronic effects.

The biological activity of (Tert-butoxycarbonyl)aminoacetic acid is primarily attributed to its interactions with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction. This property is crucial for developing inhibitors in various therapeutic areas.
  • Signal Transduction Modulation : By interacting with receptors or other signaling molecules, it may modulate cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activity and Applications

Research has shown that compounds similar to (Tert-butoxycarbonyl)aminoacetic acid exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have been studied for their effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Cancer Research : The fluorinated phenyl group is often associated with enhanced bioactivity in cancer therapies, potentially increasing the efficacy of anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of (Tert-butoxycarbonyl)aminoacetic acid and its derivatives:

  • Synthesis and Characterization : A study detailed the synthesis of Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acid through a multi-step process involving 2-fluorophenyl glycine and di-tert-butyl dicarbonate. The final product was characterized using X-ray crystallography, revealing dimeric structures stabilized by hydrogen bonds .
  • Enzyme Interaction Studies : Research has focused on the binding affinity of this compound with various enzymes involved in metabolic pathways. These studies help elucidate its potential therapeutic roles and mechanisms of action in metabolic disorders.
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique biological profiles conferred by the fluorine substitution on the phenyl ring. This substitution often results in enhanced lipophilicity and bioavailability, critical factors in drug design.

Data Table: Comparative Biological Activity

Compound NameStructureBiological ActivityNotes
Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acidStructureAntimicrobial, Anti-inflammatoryEffective against multiple bacterial strains
Boc-(S)-2-amino-2-(3-fluorophenyl)acetic acidStructureModerate Anticancer ActivityVariation in fluorine position affects potency
Boc-(S)-2-amino-2-(5-fluorophenyl)acetic acidStructureLow ActivityLess effective compared to ortho/para substitutions

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